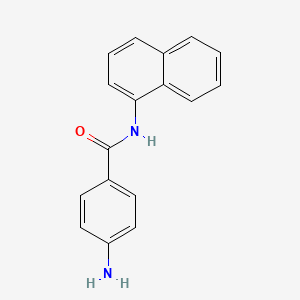

4-amino-N-(naphthalen-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-N-(naphthalen-1-yl)benzamide is an organic compound with the molecular formula C17H14N2O. This compound is characterized by the presence of an amino group attached to a benzamide structure, which is further substituted with a naphthalene ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(naphthalen-1-yl)benzamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile. This reaction can be carried out under various conditions, including the use of Lewis acid catalysts such as CeCl3, which facilitates the reaction in a relatively short time with high yields . Another method involves the direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, which can be performed without solvents at room temperature or under heat .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids, hydrogen gas, and various nucleophiles. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a variety of substituted benzamides.

Applications De Recherche Scientifique

4-amino-N-(naphthalen-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-amino-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through deprotonation-enhanced intramolecular charge transfer (ICT) mechanisms, as suggested by UV-Vis and NMR titration experiments . This mechanism is crucial for its colorimetric sensing behavior and other biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Cyano(naphthalen-1-yl)methyl)benzamide: This compound shares a similar structure but includes a cyano group, which alters its chemical properties and applications.

4-(N-naphthalen-1-ylanilino)phenylboronic acid: Another related compound with a boronic acid group, used in different industrial applications.

Uniqueness

4-amino-N-(naphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Activité Biologique

4-Amino-N-(naphthalen-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by the presence of an amino group and a naphthalene moiety. Its molecular structure can be represented as follows:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays have shown that this compound exhibits selective inhibition against leukemia and solid tumor cell lines.

Table 1: Anticancer Activity of this compound

The mechanism behind its anticancer activity appears to involve the inhibition of DNA methyltransferases (DNMTs), which are crucial for maintaining the epigenetic landscape of cancer cells. Research indicates that this compound can induce re-expression of tumor suppressor genes by inhibiting DNMT activity .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against various bacterial strains, suggesting its potential use in treating infections.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties for this compound, particularly in models of neurodegenerative diseases. It has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a role in neuronal cell death . This inhibition may contribute to its protective effects against oxidative stress-induced neuronal damage.

Case Study 1: Anticancer Efficacy in Leukemia

In a study involving K562 leukemia cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for leukemia .

Case Study 2: Antimicrobial Activity Against Resistant Strains

A clinical study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential application in treating resistant infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of DNA Methyltransferases : This leads to demethylation of oncogenes and reactivation of tumor suppressor genes.

- Antimicrobial Action : Disruption of bacterial cell integrity and metabolic processes.

- Neuroprotection : Inhibition of PARP reduces neuronal cell death during oxidative stress conditions.

Propriétés

IUPAC Name |

4-amino-N-naphthalen-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,18H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCRUJGQDJKQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352192 |

Source

|

| Record name | 4-amino-N-(naphthalen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105772-64-3 |

Source

|

| Record name | 4-amino-N-(naphthalen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.